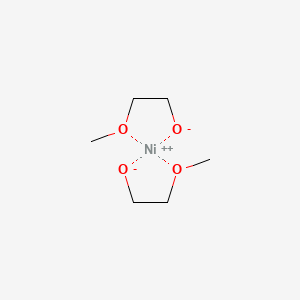

2-Methoxyethanolate;nickel(2+)

Description

BenchChem offers high-quality 2-Methoxyethanolate;nickel(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethanolate;nickel(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14NiO4 |

|---|---|

Molecular Weight |

208.87 g/mol |

IUPAC Name |

2-methoxyethanolate;nickel(2+) |

InChI |

InChI=1S/2C3H7O2.Ni/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |

InChI Key |

KNEAYFOSQJIPKZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC[O-].COCC[O-].[Ni+2] |

Origin of Product |

United States |

Salt Metathesis:this is a Widely Used and Straightforward Method That Involves the Reaction of a Nickel Ii Halide E.g., Nicl₂ with an Alkali Metal Alkoxide E.g., Naor .ias.ac.in

Advantages: High yields, relatively simple procedure.

Disadvantages: Requires the pre-synthesis of the alkali metal alkoxide, and the formation of an alkali metal halide byproduct (e.g., NaCl) which must be separated from the product.

Amide Alcohol Exchange:this Method Utilizes a Nickel Ii Amide Precursor Which Reacts with an Alcohol to Form the Nickel Ii Alkoxide and a Volatile Amine Byproduct.osti.govrsc.org

Advantages: The reaction is often driven to completion by the removal of the volatile amine byproduct. It is a clean reaction with high atom economy.

Disadvantages: Nickel amide precursors can be sensitive to air and moisture, requiring stringent inert atmosphere techniques.

Alcoholysis of Organometallic Precursors:this Involves the Reaction of Organometallic Nickel Compounds, Such As Nickelocene or Nickel Ii Acetylacetonate, with an Alcohol.rsc.org

Advantages: Can provide access to pure products under relatively mild conditions.

Disadvantages: The precursors can be expensive, and the reaction may be slower compared to other methods.

Electrochemical Synthesis:this Method Involves the Anodic Dissolution of a Nickel Metal Electrode in a Solution Containing the Alcohol.researchgate.net

Advantages: High purity of the product, as it avoids halide contamination. The process can be controlled by adjusting the electrical current and potential. It can be performed at room temperature.

Disadvantages: Requires specialized electrochemical equipment. The conductivity of the alcoholic medium may be low, sometimes necessitating the addition of a supporting electrolyte. researchgate.net

Direct Reaction with Nickel Metal:in Some Cases, Highly Activated Nickel Metal Can React Directly with Alcohols, Although This is Less Common for Nickel Ii Alkoxides and Often Requires Harsh Conditions.

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline solids. For nickel(II) alkoxide systems, this technique reveals not only the molecular geometry but also how individual molecules assemble to form a crystal lattice. While specific crystal structure data for the simple 2-methoxyethanolate;nickel(2+) is not extensively detailed in publicly accessible literature, its structural characteristics can be inferred from studies on analogous nickel(II) alkoxide and related coordination complexes. Simple nickel(II) alkoxides are often polymeric, featuring bridging alkoxide ligands that result in extended structures.

Single crystal X-ray diffraction (SCXRD) provides unparalleled detail on molecular structure, yielding precise bond lengths and angles. For a compound like 2-methoxyethanolate;nickel(2+), the 2-methoxyethanolate ligand can coordinate to the nickel(II) center in several ways. It could act as a simple monodentate ligand, a bidentate chelating ligand involving the ether oxygen, or, most commonly for simple alkoxides, as a bridging ligand connecting two or more nickel centers.

In related dinuclear nickel(II) complexes where an alkoxide group bridges two metal centers, the Ni-O bond distances are typically in the range of 1.90 to 2.10 Å. znaturforsch.com The geometry around the nickel(II) ion, a d⁸ metal center, is highly dependent on the coordination number and the nature of the ligands. Should the 2-methoxyethanolate ligands bridge multiple nickel centers, an aggregate or polymeric structure is likely. In such structures, nickel(II) often adopts a distorted octahedral or a square planar coordination geometry.

Below are typical bond metrics observed in nickel(II) complexes featuring alkoxide or similar oxygen-donor ligands, which serve as a model for understanding the potential structure of 2-methoxyethanolate;nickel(2+).

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

|---|---|---|---|

| Ni-O (alkoxide) | 1.95 - 2.10 | O-Ni-O | 85 - 95 or ~180 |

| Ni-O (ether, chelate) | 2.05 - 2.20 | Ni-O-Ni (bridging) | 95 - 105 |

| C-O | 1.40 - 1.45 | ||

| C-C | 1.50 - 1.54 |

Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity of a bulk crystalline sample and for identifying its crystal system. mdpi.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline material. Each peak in the pattern corresponds to a set of lattice planes, as defined by Bragg's Law (nλ = 2d sinθ). wikipedia.org

For a synthesized sample of 2-methoxyethanolate;nickel(2+), PXRD would be used to verify that a single crystalline phase has been formed and to check for the presence of any starting materials or amorphous impurities. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. While an experimental pattern for the title compound is not available, a hypothetical pattern can be constructed based on a plausible crystal system, such as monoclinic or trigonal, which are common for related nickel compounds like β-Ni(OH)₂. nih.gov

The table below illustrates a hypothetical set of PXRD data, demonstrating how diffraction angles are converted to d-spacings, which can then be indexed to a specific unit cell.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 19.1 | 4.64 | 100 | (001) |

| 33.0 | 2.71 | 45 | (100) |

| 38.5 | 2.34 | 60 | (101) |

| 52.0 | 1.76 | 25 | (102) |

| 59.0 | 1.56 | 30 | (110) |

The nickel(II) ion, with its d⁸ electron configuration, can adopt several coordination geometries, most commonly six-coordinate octahedral and four-coordinate square planar. researchgate.net Less frequently, tetrahedral or five-coordinate geometries are observed. The preferred geometry is dictated by a balance between steric effects of the ligands and electronic factors, known as ligand field effects.

Octahedral Geometry: A six-coordinate octahedral environment is common for Ni(II), particularly with smaller ligands or when solvent molecules co-coordinate. researchgate.net This geometry results in a paramagnetic complex with two unpaired electrons. The electronic spectrum of such a complex typically shows three spin-allowed d-d transitions.

Square Planar Geometry: A four-coordinate square planar geometry is also prevalent, especially with ligands that are strong π-acceptors or impose steric constraints favoring planarity. znaturforsch.com These complexes are typically diamagnetic (no unpaired electrons) and often exhibit intense colors due to low-energy d-d transitions.

For 2-methoxyethanolate;nickel(2+), a polymeric structure with bridging alkoxide ligands could readily lead to an octahedral environment around each nickel center, with four oxygen atoms from bridging ligands in a plane and two more in the axial positions. Alternatively, a discrete, non-polymeric structure might favor a square planar geometry.

Supramolecular architecture refers to the organization of molecules in the crystal lattice through non-covalent intermolecular interactions. While the 2-methoxyethanolate ligand lacks strong hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds can play a significant role in the crystal packing. The ether and alkoxide oxygen atoms can act as hydrogen bond acceptors for C-H groups on adjacent molecules.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the functional groups within a molecule. By measuring the absorption of infrared radiation, specific bond vibrations can be identified, providing confirmation of the ligand's identity and coordination to the metal center.

Fourier Transform Infrared (FTIR) spectroscopy is a key tool for characterizing coordination compounds. The FTIR spectrum of 2-methoxyethanolate;nickel(2+) would exhibit characteristic bands corresponding to the vibrations of the 2-methoxyethanolate ligand. Coordination of the alkoxide to the nickel center induces shifts in these bands compared to the free alcohol.

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850–3000 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ether group (C-O-C) typically appears around 1100–1150 cm⁻¹. The C-O stretch of the coordinated alkoxide group (Ni-O-C) would appear at a slightly lower frequency than in the free alcohol, often in the 1000–1080 cm⁻¹ range.

Ni-O Stretching: The vibration corresponding to the Ni-O bond itself is a crucial indicator of coordination. These modes are typically found in the far-infrared region, generally between 400 and 600 cm⁻¹. researchgate.net

The following table summarizes the expected key FTIR absorption bands and their assignments for 2-methoxyethanolate;nickel(2+).

| Frequency Range (cm⁻¹) | Assignment | Vibration Type |

|---|---|---|

| 2850 - 3000 | ν(C-H) | Aliphatic stretching |

| 1450 - 1480 | δ(CH₂) | Methylene scissoring |

| 1100 - 1150 | ν(C-O-C) | Ether stretching |

| 1000 - 1080 | ν(C-O) | Alkoxide stretching |

| 400 - 600 | ν(Ni-O) | Metal-Oxygen stretching |

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for studying the electronic structure of transition metal complexes. For nickel(II) compounds, the spectrum is typically dominated by d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the coordinating ligands.

Nickel(II) is a d⁸ ion. In a high-spin octahedral field, created by six coordinating ligands, its ground state is ³A₂g. According to the Tanabe-Sugano diagram for a d⁸ ion, three spin-allowed electronic transitions are expected derpharmachemica.com. These correspond to the excitation of an electron from the t₂g set of orbitals to the eg* set:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

The energies of these transitions are directly related to the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B), which quantifies inter-electronic repulsion. The 2-methoxyethanolate ligand coordinates through an oxygen atom, which is generally a weak-field ligand. Therefore, a high-spin octahedral complex is the most probable geometry. The spectrum would be expected to be similar to that of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is green and exhibits these characteristic absorptions in the visible and near-infrared regions docbrown.info. In contrast, a square-planar geometry would result in a diamagnetic complex with different, often more intense, charge-transfer bands.

In addition to the relatively weak d-d bands, more intense bands may appear in the ultraviolet region. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand (π → π*) transitions if the ligand contains chromophores nih.govresearchgate.net.

Table 2: Typical Electronic Transitions for Octahedral Ni(II) Complexes with Oxygen Donors

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Reference Compound |

|---|---|---|---|

| ³A₂g → ³T₂g (ν₁) | ~8,500 | ~1175 | [Ni(H₂O)₆]²⁺ |

| ³A₂g → ³T₁g(F) (ν₂) | ~15,200 | ~660 | [Ni(H₂O)₆]²⁺ |

| ³A₂g → ³T₁g(P) (ν₃) | ~26,000 | ~385 | [Ni(H₂O)₆]²⁺ |

Note: This table presents data for the analogous [Ni(H₂O)₆]²⁺ complex to illustrate the expected positions of d-d transitions for a nickel(II) 2-methoxyethanolate system in an octahedral environment.

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. A CD signal will only be observed if the molecule is non-superimposable on its mirror image.

The 2-methoxyethanolate ligand itself is achiral. Therefore, a simple mononuclear complex such as bis(2-methoxyethanolate)nickel(II) would not be expected to be chiral. However, chirality could be induced in a nickel(II) 2-methoxyethanolate system under specific circumstances, for example, through the formation of a polynuclear helical structure or if the 2-methoxyethanolate ligands are arranged in a dissymmetric fashion around the metal center (e.g., in a cis-octahedral complex with other ligands).

If a chiral nickel(II) 2-methoxyethanolate complex were synthesized, CD spectroscopy would be an invaluable tool for its stereochemical analysis. The d-d electronic transitions observed in the UV-Vis spectrum would be expected to show corresponding signals (Cotton effects) in the CD spectrum. The sign and intensity of these Cotton effects can often be correlated with the absolute configuration of the metal center. To date, the synthesis and CD spectral analysis of a chiral nickel(II) 2-methoxyethanolate complex have not been reported in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a premier technique for determining the structure of molecules in solution. However, its application to nickel(II) complexes is highly dependent on the electronic state of the metal ion.

Most octahedral and tetrahedral Ni(II) complexes are paramagnetic, possessing two unpaired electrons. The presence of these unpaired electrons has profound effects on the NMR spectrum:

Signal Broadening: The unpaired electrons provide a very efficient mechanism for nuclear relaxation, leading to extremely broad NMR signals, which can sometimes be broadened into the baseline.

Hyperfine Shifts: The magnetic field of the unpaired electrons can interact with the nucleus, causing large shifts in the resonance frequencies (chemical shifts) compared to analogous diamagnetic compounds. These "paramagnetic shifts" or "hyperfine shifts" can be several hundred ppm away from the typical diamagnetic region rsc.orgnih.govresearchgate.net.

Conversely, square-planar Ni(II) complexes are typically diamagnetic (low-spin) and will exhibit sharp, well-resolved NMR spectra in the conventional chemical shift ranges.

For a hypothetical paramagnetic nickel(II) 2-methoxyethanolate complex, the ¹H NMR spectrum would be expected to show three sets of very broad resonances corresponding to the methoxy (B1213986) (-OCH₃), and the two methylene (-OCH₂CH₂O-) groups. The signals would be significantly shifted from their normal diamagnetic positions (typically ~3.4 ppm for -OCH₃ and ~3.7 ppm for -OCH₂-). The magnitude of the paramagnetic shift and the line width are highly sensitive to the distance of the protons from the nickel center scispace.com.

If the complex were diamagnetic (e.g., square-planar), a sharp spectrum would be anticipated. The chemical shifts would be similar to those of the free ligand but would show a downfield or upfield shift upon coordination, reflecting the change in the electronic environment.

Table 3: Expected ¹H NMR Resonances for a 2-Methoxyethanolate Ligand

| Proton Group | Typical Diamagnetic Shift (δ, ppm) | Expected Appearance in Paramagnetic Ni(II) Complex |

|---|---|---|

| -OCH₃ | 3.2 - 3.4 | Broad, significantly shifted signal |

| -O-CH₂-CH₂- | 3.5 - 3.7 | Broad, significantly shifted signal |

| -CH₂-O-Ni | 3.6 - 3.8 | Broad, significantly shifted signal |

Note: This table provides typical diamagnetic values and describes the expected effects of a paramagnetic Ni(II) center. Specific shift values for the paramagnetic complex cannot be reliably predicted without experimental data.

Similar to ¹H NMR, the ¹³C NMR spectrum of a paramagnetic nickel(II) 2-methoxyethanolate complex would be characterized by broad and strongly shifted signals. The effect is often more pronounced for carbon nuclei due to the larger chemical shift range. It can be very challenging to obtain meaningful ¹³C NMR data for paramagnetic Ni(II) complexes, and sometimes the signals are not observed at all researchgate.net.

For a diamagnetic species, three distinct resonances would be expected for the three unique carbon atoms of the 2-methoxyethanolate ligand. The coordination to nickel would induce shifts from their free-ligand positions, providing information about the electronic effects of the metal center on the ligand backbone. For example, in a related diamagnetic square-planar nickel(II) Schiff base complex containing a methoxy group, aromatic carbon signals were observed between 151-154 ppm researchgate.net.

Table 4: Expected ¹³C NMR Resonances for a 2-Methoxyethanolate Ligand

| Carbon Group | Typical Diamagnetic Shift (δ, ppm) | Expected Appearance in Paramagnetic Ni(II) Complex |

|---|---|---|

| -OCH₃ | ~59 | Broad, significantly shifted signal (often unobserved) |

| -O-CH₂-CH₂- | ~72 | Broad, significantly shifted signal (often unobserved) |

| -CH₂-O-Ni | ~62 | Broad, significantly shifted signal (often unobserved) |

Note: This table provides typical diamagnetic values and describes the expected effects of a paramagnetic Ni(II) center. The observability of these signals is often low.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of coordination complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing thermolabile and complex organometallic species.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular ions from solution to the gas phase, making it ideal for the analysis of metal-ligand complexes. researchgate.netrsc.org For nickel(II) 2-methoxyethanolate, with the chemical formula Ni(OCH₂CH₂OCH₃)₂, ESI-MS can precisely determine its molecular weight and provide clues about its solution-state behavior and fragmentation pathways under energetic conditions.

In a typical positive-ion mode ESI-MS experiment, the compound is expected to be detected as an adduct with a proton [M+H]⁺ or an alkali metal ion, such as sodium [M+Na]⁺, which is often present as a trace contaminant. uvic.ca Given the calculated monoisotopic mass of the neutral complex as approximately 208.02 u (for the ⁵⁸Ni isotope), these adducts would appear at corresponding m/z values.

Collision-induced dissociation (CID) within the mass spectrometer can be employed to study the fragmentation of the parent ion. nih.gov This process involves accelerating the ion and colliding it with an inert gas, leading to dissociation. rsc.org For a metal alkoxide complex like nickel(II) 2-methoxyethanolate, fragmentation is expected to occur via the loss of neutral ligands or through cleavage of bonds within the ligand itself. rsc.orglibretexts.org A plausible fragmentation pathway involves the sequential loss of the 2-methoxyethanolate ligands.

A summary of plausible ions and their fragments for Nickel(II) 2-methoxyethanolate in an ESI-MS/MS experiment is presented below.

| Plausible Ion | Formula | Calculated m/z (for ⁵⁸Ni) | Description |

| [M+H]⁺ | [Ni(C₃H₇O₂)₂(H)]⁺ | 209.03 | Protonated molecular ion |

| [M+Na]⁺ | [Ni(C₃H₇O₂)₂(Na)]⁺ | 231.01 | Sodiated molecular ion |

| [M-L]⁺ | [Ni(C₃H₇O₂)]⁺ | 133.98 | Fragment from loss of one 2-methoxyethanolate ligand |

| [L+H]⁺ | [C₃H₈O₂]⁺ | 76.05 | Protonated free ligand |

Surface and Elemental Microanalysis

To understand the material properties of nickel(II) 2-methoxyethanolate, particularly in solid or thin-film form, surface and microanalysis techniques are crucial. These methods provide information on morphology, elemental composition, and the chemical state of the constituent elements at the material's surface.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material with high resolution. qa-group.com When applied to a solid sample of nickel(II) 2-methoxyethanolate, such as a powder or a film, SEM can reveal details about its morphology, including particle size, shape, and aggregation state. lew.roresearchgate.netwiley.com For instance, a crystalline powder might appear as well-defined geometric particles, whereas an amorphous solid might show a smoother, more irregular surface. researchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. qa-group.com By bombarding the sample with the electron beam, characteristic X-rays are emitted from the atoms present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. researchgate.net For nickel(II) 2-methoxyethanolate (C₆H₁₄O₄Ni), EDX analysis would be expected to detect the presence of nickel (Ni), oxygen (O), and carbon (C). Hydrogen is not detectable by this technique. The quantitative results provide the weight and atomic percentages of the detected elements, which can be compared to the theoretical values to confirm the compound's stoichiometry. eu-jr.eu

The theoretical elemental composition (excluding hydrogen) for nickel(II) 2-methoxyethanolate is detailed in the table below.

| Element | Symbol | Theoretical Weight % | Theoretical Atomic % |

| Nickel | Ni | 30.13% | 9.09% |

| Oxygen | O | 32.86% | 36.36% |

| Carbon | C | 37.00% | 54.55% |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. iitm.ac.in When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For nickel(II) 2-methoxyethanolate, an XPS survey scan would confirm the presence of Ni, O, and C. High-resolution scans of the specific elemental regions provide detailed chemical state information.

The Ni 2p region is particularly diagnostic for determining the oxidation state of nickel. The Ni 2p spectrum is characterized by two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, due to spin-orbit splitting. For Ni(II) compounds, the Ni 2p₃/₂ peak typically appears in the binding energy range of 854-857 eV. researchgate.netnih.gov A key feature for Ni(II) is the presence of strong "shake-up" satellite peaks at higher binding energies (~6 eV above the main peak), which arise from multi-electron excitations. surfacesciencewestern.comresearchgate.net The position and shape of these peaks and satellites are a fingerprint for the Ni²⁺ oxidation state. researchgate.net

High-resolution spectra of the O 1s and C 1s regions provide information about the ligand structure. The O 1s spectrum is expected to show a primary component associated with the Ni-O-C bond of the alkoxide, typically around 531-532 eV. thermofisher.commdpi.comresearchgate.net The C 1s spectrum can be deconvoluted to show different carbon environments, such as C-C and C-O bonds, which are expected at approximately 285.0 eV and 286.5 eV, respectively. researchgate.netresearchgate.netrsc.org

The table below summarizes the expected XPS binding energies for the core levels in nickel(II) 2-methoxyethanolate.

| Core Level | Expected Binding Energy (eV) | Assignment |

| Ni 2p₃/₂ | ~855.5 eV | Ni(II) in an alkoxide environment |

| Ni 2p₃/₂ Satellite | ~861.5 eV | Shake-up satellite characteristic of Ni(II) |

| O 1s | ~531.8 eV | Oxygen in Ni-O-C environment |

| C 1s | ~286.5 eV | Carbon in C-O bonds |

| C 1s | ~285.0 eV | Carbon in C-C bonds |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as coordination complexes. numberanalytics.com For a hypothetical study of 2-Methoxyethanolate;nickel(2+), DFT would be the primary tool to elucidate its molecular and electronic properties.

The first step in a computational study would be the optimization of the molecular geometry of the 2-Methoxyethanolate;nickel(2+) complex. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. Different coordination geometries, such as square planar or tetrahedral, would be considered for the Ni(II) center, which has a d⁸ electron configuration. The choice of an appropriate DFT functional and basis set is critical for obtaining accurate results for transition metal complexes. mdpi.comresearchgate.net

The electronic structure, once the geometry is optimized, provides insights into the distribution of electrons within the molecule. For instance, DFT calculations could predict the ground spin state of the complex, which for Ni(II) could be a singlet (low-spin, typically square planar) or a triplet (high-spin, typically tetrahedral or octahedral). chemrxiv.org

Table 4.1.1: Hypothetical Optimized Geometrical Parameters for 2-Methoxyethanolate;nickel(2+) (Note: This table is illustrative and not based on published data.)

| Parameter | Hypothetical Square Planar (Singlet) | Hypothetical Tetrahedral (Triplet) |

|---|---|---|

| Ni-O Bond Length (Å) | 1.85 - 1.95 | 1.90 - 2.00 |

| O-Ni-O Angle (°) | 90 / 180 | ~109.5 |

| Ni-O-C Angle (°) | ~125 | ~125 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov For the 2-Methoxyethanolate;nickel(2+) complex, the composition of these orbitals would likely involve significant contributions from the nickel d-orbitals and the oxygen p-orbitals of the 2-methoxyethanolate ligands.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the energies of the frontier orbitals to predict how the complex might interact with other chemical species.

Table 4.1.2: Hypothetical Frontier Orbital Energies for 2-Methoxyethanolate;nickel(2+) (Note: This table is illustrative and not based on published data.)

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 3.5 |

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions, electron delocalization, and charge transfer within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For 2-Methoxyethanolate;nickel(2+), NBO analysis would quantify the nature of the Ni-O coordination bond, including its ionic and covalent character. scienceasia.org It would also reveal any electron delocalization from the oxygen lone pairs to the nickel center, which is a key aspect of the ligand-metal interaction.

The analysis provides information on the hybridization of the atomic orbitals involved in bonding and quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization from a filled lone pair orbital on oxygen to an empty orbital on nickel. usc.edu

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. avogadro.cc By locating bond critical points (BCPs) in the electron density between atoms, QTAIM can characterize the nature of the chemical bonds. For the Ni-O bonds in the 2-Methoxyethanolate;nickel(2+) complex, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP would indicate whether the interaction is predominantly covalent or ionic (closed-shell). numberanalytics.comup.ac.za This method provides a rigorous, basis-set-independent way to analyze bonding that complements the orbital-based view of NBO.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Studies

While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing insights into its dynamics and conformational flexibility over time. diva-portal.orgyoutube.com For 2-Methoxyethanolate;nickel(2+), an MD simulation would involve placing the complex in a box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms to simulate their movement.

Such simulations could reveal the stable conformations of the flexible 2-methoxyethyl side chains, the structure of the solvent shell around the complex, and the dynamics of ligand exchange processes. nih.govmdpi.com The force fields used in classical MD simulations would need to be carefully parameterized to accurately represent the interactions involving the nickel ion. mdpi.com

Predictive Modeling of Ligand Stereoelectronic Influences on Coordination and Spin States

The stereoelectronic properties of the 2-methoxyethanolate ligand—that is, the combination of its size (sterics) and how it donates electrons (electronics)—would be expected to strongly influence the coordination geometry and the preferred spin state of the nickel(II) center. researchgate.netacs.org Computational modeling could be used to predict these influences systematically. For example, one could computationally modify the ligand (e.g., by changing substituent groups) and observe the resulting changes in the relative energies of the square planar (low-spin) versus tetrahedral (high-spin) geometries.

Such predictive studies are valuable for designing new complexes with desired properties. For Ni(II) complexes, the balance between different spin states is often subtle and highly dependent on the ligand field, making computational modeling an essential tool for prediction and understanding. researchgate.net

Design Principles for Ancillary Ligands and Their Impact on Coordination Sphere

The coordination environment of a nickel(II) 2-methoxyethanolate complex is highly tunable through the deliberate selection of ancillary ligands. These ligands, by virtue of their electronic and steric properties, dictate the final coordination number, geometry, and reactivity of the metal center. luc.edu

Steric Effects: The steric bulk of ancillary ligands plays a critical role in determining the coordination number and geometry. luc.edu Large, bulky ligands, such as tricyclohexylphosphine (B42057) or di-tert-butyl-substituted bipyridines, can prevent the formation of higher-coordinate species, favoring four-coordinate tetrahedral or square planar geometries. rsc.org For instance, in a hypothetical bis(2-methoxyethanolate)nickel(II) complex, the use of less sterically demanding ancillary ligands like pyridine (B92270) or water could readily allow for the formation of a six-coordinate, pseudo-octahedral structure, [Ni(OCH₂CH₂OCH₃)₂(L)₂]. In contrast, employing bulky phosphines might result in a four-coordinate complex, [Ni(OCH₂CH₂OCH₃)₂(PR₃)₂].

The interplay between these effects allows for the rational design of complexes with specific properties. Modifying the electronic character of an ancillary ligand, for example by changing substituents on a phenolate (B1203915) ring, can tune the reactivity of the complex without significantly altering its geometry. nih.govrsc.org

| Ancillary Ligand Type | Primary Effect | Likely Coordination Number (CN) | Probable Geometry | Example |

|---|---|---|---|---|

| Small, Strong σ-Donors | Electronic (Strong Field) | 4 | Square Planar | Cyanide (CN⁻) |

| Bulky, Strong σ-Donors | Steric Hindrance | 4 | Tetrahedral | Tricyclohexylphosphine (PCy₃) |

| Small N-Heterocycles | Electronic (Weak/Medium Field) | 6 | Octahedral | Pyridine (py) |

| Chelating Bidentate Amines | Enforced Geometry | 6 | Octahedral | Ethylenediamine (en) |

| Chelating Tridentate Ligands | Enforced Geometry | 6 | Octahedral | Terpyridine (terpy) |

Analysis of Stereochemical Preferences and Isomerism in Nickel(II) Methoxyethanolate Derivatives

The spatial arrangement of ligands around the central nickel(II) ion in methoxyethanolate complexes can lead to various forms of stereoisomerism, particularly in four- and six-coordinate geometries. libretexts.org The type of isomerism observed is dependent on the coordination number and the nature of the ancillary ligands present.

Geometrical Isomerism (cis/trans): In six-coordinate octahedral complexes of the type [Ni(OCH₂CH₂OCH₃)₂(L)₂], where L is a monodentate ancillary ligand, two geometrical isomers are possible: cis and trans. libretexts.orgsavemyexams.com

In the cis isomer, the two 2-methoxyethanolate ligands occupy adjacent positions on the octahedron, with an O-Ni-O angle of approximately 90°.

In the trans isomer, the two 2-methoxyethanolate ligands are situated at opposite vertices, resulting in an O-Ni-O angle of 180°.

The relative stability of these isomers can be influenced by both steric and electronic factors, such as dipole-dipole interactions between ligands and steric clashes between bulky groups. The trans isomer is often thermodynamically more stable due to minimized steric repulsion between the larger ligands. libretexts.org A similar isomerism can occur in four-coordinate square planar complexes of the formula [Ni(OCH₂CH₂OCH₃)₂(L)₂].

Facial (fac) and Meridional (mer) Isomerism: If a tridentate ancillary ligand (L₃) coordinates to a nickel(II) center along with three 2-methoxyethanolate ligands, forming an octahedral complex [Ni(OCH₂CH₂OCH₃)₃(L₃)]⁻, fac and mer isomers can arise.

In the fac isomer, the three donor atoms of the tridentate ligand occupy one triangular face of the octahedron.

In the mer isomer, the three donor atoms lie in a plane that bisects the octahedron (a meridian).

Optical Isomerism: Octahedral complexes containing bidentate or polydentate ancillary ligands can be chiral, leading to the existence of non-superimposable mirror images known as enantiomers. savemyexams.comscienceinfo.com For example, a complex such as [Ni(OCH₂CH₂OCH₃)₂(en)] (where en is the bidentate ligand ethylenediamine) would be chiral and could exist as a pair of enantiomers. These isomers are identical in most physical properties but rotate the plane of polarized light in opposite directions. scienceinfo.com

Exploration of Spin-State Crossover Phenomena in Nickel(II) Systems

Nickel(II) is a d⁸ metal ion, and its complexes can exist in either a high-spin or a low-spin electronic state, depending on the strength of the ligand field. This can give rise to the phenomenon of spin-state crossover (SCO), where a complex transitions between two spin states in response to an external stimulus like temperature or pressure. wikipedia.org

The electronic configuration of Ni(II) in an octahedral field is (t₂g)⁶(eg)², which corresponds to a high-spin (S=1) state with two unpaired electrons. These complexes are paramagnetic. In a square planar geometry, the d-orbital splitting is much larger, and the configuration becomes (eg)⁴(b₂g)²(a₁g)²(b₁g)⁰, resulting in a low-spin (S=0) state. These complexes are diamagnetic.

Spin crossover in Ni(II) typically involves an equilibrium between a four-coordinate square planar (low-spin) and a higher-coordinate (five- or six-coordinate) high-spin species, or between different four-coordinate geometries (square planar vs. tetrahedral). libretexts.orgrsc.org The 2-methoxyethanolate ligand, as an alkoxide, is generally considered a relatively weak-field, π-donating ligand. Therefore, a homoleptic nickel(II) 2-methoxyethanolate complex would be expected to be high-spin.

| Property | High-Spin Nickel(II) | Low-Spin Nickel(II) |

|---|---|---|

| Spin State (S) | 1 | 0 |

| Unpaired Electrons | 2 | 0 |

| Magnetic Behavior | Paramagnetic | Diamagnetic |

| Typical Geometry | Octahedral, Tetrahedral | Square Planar |

| Calculated Magnetic Moment (μeff) | ~2.9 - 3.4 B.M. scielo.org.mx | 0 B.M. |

| d-orbital Occupancy (Octahedral) | t₂g⁶ eg² | - |

| d-orbital Occupancy (Square Planar) | - | dxy², dyz², dxz², dz² |

Solvation Effects and Solution Phase Equilibria of Nickel(II) Alkoxides

The structure and properties of nickel(II) alkoxide complexes, including those with 2-methoxyethanolate, can be highly sensitive to the solvent environment. In the solid state, a complex might adopt a specific coordination number and geometry, but this can change dramatically upon dissolution, leading to complex solution-phase equilibria.

Coordinating solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) can act as ligands, binding to the nickel(II) center and altering the coordination sphere. luc.eduresearchgate.net For example, a four-coordinate, dimeric or polymeric nickel(II) alkoxide in the solid state might dissolve in THF to form a five-coordinate, high-spin monomeric adduct. luc.edu This process can often be observed visually through a color change, a phenomenon known as solvatochromism.

[Ni(OR)₂(L)₂] (solid, CN=4) + 2 Solvent ⇌ [Ni(OR)₂(L)₂(Solvent)₂] (solution, CN=6)

This equilibrium is influenced by several factors:

Solvent Coordinating Ability: Strongly coordinating solvents are more likely to bind to the metal center and shift the equilibrium towards higher-coordinate species.

Steric Hindrance: Bulky ancillary ligands on the complex can sterically hinder the approach of solvent molecules, preserving the lower coordination number even in a coordinating solvent.

Temperature: The coordination of solvent molecules is often an exothermic process. Therefore, increasing the temperature can shift the equilibrium back towards the lower-coordinate species, which may be accompanied by a color change (thermochromism). luc.edu

In non-coordinating solvents like toluene (B28343) or hexane, the solid-state structure is more likely to be retained, or aggregation may occur to satisfy the coordination requirements of the metal center. Molar conductivity measurements in solution can help determine the extent to which a complex dissociates or remains intact. For instance, a neutral complex that becomes an electrolyte upon dissolution indicates displacement of a charged ligand by solvent molecules. scielo.org.mx

Mechanistic Studies of Thermal Decomposition and Thermally Induced Transformations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate the thermal stability of nickel(II) 2-methoxyethoxide. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Table 1: Representative TGA/DSC Data for a Generic Nickel(II) Alkoxide

| Temperature Range (°C) | Mass Loss (%) | DSC Event | Interpretation |

| 50-150 | ~5-10 | Endotherm | Desolvation (loss of adsorbed solvent) |

| 200-350 | ~30-40 | Endotherm | Decomposition of alkoxide to NiO |

This table is illustrative and based on the expected behavior of nickel alkoxides.

The 2-methoxyethoxide ligand is larger and more complex than the methoxide (B1231860) ligand, which would likely influence the decomposition temperature. The presence of the ether linkage in the 2-methoxyethanolate ligand may lead to a lower decomposition temperature compared to simpler alkoxides due to more facile C-O bond cleavage pathways.

Identification and Characterization of Solid and Gaseous Decomposition Products

The thermal decomposition of nickel(II) 2-methoxyethoxide is expected to yield both solid and gaseous products. The nature of these products depends on the decomposition atmosphere (inert or oxidizing).

Solid Products: Under an inert atmosphere (e.g., nitrogen or argon), the primary solid product is expected to be nickel(II) oxide (NiO) . In some cases, particularly with ligands that can act as reducing agents, the formation of metallic nickel (Ni) is also possible. Studies on the use of 2-methoxyethanol (B45455) in the synthesis of NiO-based aerogels have suggested that the decomposition of a Ni²⁺–2-methoxyethanol chelate can lead to the reduction of Ni²⁺ to Ni⁰.

Gaseous Products: The decomposition of the 2-methoxyethanolate ligand (CH₃OCH₂CH₂O⁻) is expected to produce a mixture of gaseous products. Based on the structure of the ligand, likely gaseous products include:

Methanol (CH₃OH)

Formaldehyde (B43269) (CH₂O)

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Methane (CH₄)

Ethers

The formation of an aldehyde, as suggested in the decomposition of related Ni²⁺–2-methoxyethanol complexes, is a key potential pathway.

Table 2: Expected Decomposition Products of Nickel(II) 2-Methoxyethoxide

| Product Type | Expected Products | Analytical Techniques for Identification |

| Solid | Nickel(II) oxide (NiO), Metallic Nickel (Ni) | X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS) |

| Gaseous | Methanol, Formaldehyde, CO, CO₂, Methane, Ethers | Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR) |

Elucidation of Thermal Degradation Pathways and Reaction Intermediates

The elucidation of the precise thermal degradation pathway of nickel(II) 2-methoxyethoxide is complex and likely involves multiple competing reactions. Based on the chemistry of metal alkoxides, the following steps are plausible:

Homolytic Cleavage: The initial step may involve the homolytic cleavage of the Ni-O bond to form a nickel(I) species and a 2-methoxyethoxide radical.

Ligand Decomposition: The 2-methoxyethoxide radical is highly unstable and can undergo further decomposition through various pathways, including β-scission of the C-C or C-O bonds, leading to the formation of smaller volatile molecules like formaldehyde and methyl radicals.

Intramolecular Rearrangement: The coordinated 2-methoxyethanolate ligand could undergo intramolecular rearrangement, potentially leading to the elimination of stable molecules like dimethyl ether.

Reductive Elimination: If intermediate alkyl-nickel species are formed, reductive elimination could lead to the formation of alkanes and metallic nickel.

Oxidative Processes: In the presence of oxygen, the organic fragments will be oxidized to CO, CO₂, and water, and the final solid product will be NiO.

The formation of an aldehyde intermediate from the 2-methoxyethanolate ligand is a key proposed step that can then participate in the reduction of Ni(II) to Ni(0).

Kinetic Modeling of Decomposition Processes and Activation Energy Determination

The kinetics of the thermal decomposition of nickel(II) 2-methoxyethoxide can be studied using TGA data obtained at different heating rates. By applying model-fitting or isoconversional methods, the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process can be determined.

Common kinetic models used for solid-state reactions include:

Avrami-Erofeev models (nucleation and growth)

Reaction order models

Diffusion models

While specific kinetic data for nickel(II) 2-methoxyethoxide is not available, studies on other nickel complexes, such as bis-(dimethylglyoximato) nickel(II), have shown that the decomposition can often be described by nucleation and growth models. The activation energy for the decomposition of such complexes is typically in the range of 150-200 kJ/mol.

Table 3: Illustrative Kinetic Parameters for the Decomposition of a Nickel Precursor

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |

| Avrami-Erofeev (n=2) | 175 | 1.5 x 10¹⁵ | 0.995 |

| First-order reaction | 168 | 8.2 x 10¹⁴ | 0.989 |

This table presents hypothetical data to illustrate the type of information obtained from kinetic analysis.

Deliberate Thermal Decomposition for Controlled Material Synthesis

The controlled thermal decomposition of nickel(II) 2-methoxyethoxide is a promising route for the synthesis of nickel-based nanomaterials, such as NiO nanoparticles and thin films. By carefully controlling the decomposition parameters, including temperature, heating rate, and atmosphere, the size, morphology, and crystallinity of the resulting material can be tailored.

For example, rapid heating to a specific temperature followed by a short holding time can lead to the formation of small, uniform nanoparticles. Conversely, a slow heating rate may promote the growth of larger crystallites. The use of a reducing atmosphere (e.g., hydrogen/argon mixture) would favor the formation of metallic nickel, while an oxidizing atmosphere would yield NiO.

This precursor is particularly useful in solution-based deposition techniques like spin coating or dip coating, where a solution of nickel(II) 2-methoxyethoxide is applied to a substrate, followed by thermal decomposition to form a thin film of NiO. The volatility of the organic byproducts allows for the formation of a pure inorganic film at relatively low temperatures.

Emerging Research Directions and Future Outlook

Development of Innovative and Sustainable Synthetic Strategies for 2-Methoxyethanolate;nickel(2+)

The synthesis of well-defined metal alkoxides is crucial for their application as precursors in materials science. Traditional synthesis routes for nickel alkoxides often involve the reaction of nickel salts with alcohols, which can sometimes be inefficient or require harsh reaction conditions. Current research is focused on developing more innovative and sustainable methods for the preparation of nickel(II) 2-methoxyethanolate.

One promising approach is the exploration of electrochemical synthesis . This method offers the potential for cleaner reactions, milder conditions, and greater control over product formation. By applying an electrical current to a solution containing a nickel anode and 2-methoxyethanol (B45455), it may be possible to directly synthesize nickel(II) 2-methoxyethanolate, minimizing the use of reagents and the generation of byproducts.

Another area of investigation is the use of green chemistry principles . This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, research into "green" synthesis routes for nickel oxide nanoparticles using plant extracts as reducing and capping agents highlights a trend towards more environmentally friendly approaches that could be adapted for the synthesis of nickel alkoxides. These methods often involve the reaction of a nickel salt, such as nickel nitrate, with the plant extract in a suitable solvent. While not a direct synthesis of the target compound, these sustainable principles are being actively explored in the broader field of nickel chemistry.

Furthermore, the development of single-source precursors is a key goal. A single-source precursor is a molecule that contains all the necessary elements for the final material, in this case, nickel and the 2-methoxyethanolate ligand. This approach can lead to better control over the stoichiometry and morphology of the resulting materials.

| Synthetic Strategy | Potential Advantages |

| Electrochemical Synthesis | Cleaner reactions, milder conditions, precise control |

| Green Chemistry Routes | Use of non-toxic solvents, renewable resources, energy efficiency |

| Single-Source Precursors | Enhanced stoichiometric and morphological control |

Design and Synthesis of Novel Ligand Architectures to Modulate Electronic and Structural Properties

The properties of a metal complex are intrinsically linked to the nature of the ligands coordinated to the metal center. The design and synthesis of novel ligand architectures offer a powerful tool to modulate the electronic and structural properties of nickel(II) 2-methoxyethanolate, thereby tailoring its reactivity and suitability for specific applications.

Researchers are exploring the introduction of multidentate ligands that can coordinate to the nickel center in addition to the 2-methoxyethanolate groups. These ligands can influence the coordination geometry, stability, and electronic environment of the nickel ion. For example, the use of nitrogen- or phosphorus-containing ligands can significantly alter the electronic properties of the metal center, which in turn can affect its catalytic activity.

The steric bulk of the ligands is another critical design parameter. Bulky ligands can create a specific coordination environment around the nickel center, influencing its reactivity and preventing unwanted side reactions. By carefully tuning the steric hindrance, it is possible to control the accessibility of the metal center to reactants, leading to enhanced selectivity in catalytic processes.

Furthermore, the incorporation of functional groups into the ligand framework can impart new functionalities to the resulting nickel complex. For instance, ligands with pendant arms capable of hydrogen bonding could influence the solubility and reactivity of the complex. The systematic variation of ligand structures allows for the fine-tuning of the electronic and steric properties of the nickel center, a key aspect in the development of catalysts with improved performance.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Mechanism Elucidation

A thorough understanding of reaction mechanisms is paramount for the rational design of improved catalysts and materials. Advanced in-situ spectroscopic techniques are powerful tools for probing the intricate details of chemical transformations as they occur, providing valuable insights into the formation and reactivity of nickel(II) 2-methoxyethanolate.

In-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the vibrational modes of molecules in real-time. This technique can be used to track the consumption of reactants, such as 2-methoxyethanol, and the formation of the nickel alkoxide product. By analyzing the changes in the IR spectrum during the reaction, it is possible to identify key intermediates and gain a deeper understanding of the reaction pathway.

In-situ Raman spectroscopy is another valuable technique for studying catalytic reactions. It is particularly sensitive to changes in the metal-ligand bonds and can provide information about the structure and symmetry of the nickel complex in solution or on a surface. Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is an emerging technique that can provide enhanced signals from species on catalyst surfaces, which could be instrumental in studying reactions involving nickel(II) 2-methoxyethanolate.

The combination of these in-situ techniques with other analytical methods, such as mass spectrometry and chromatography, can provide a comprehensive picture of the reaction mechanism, enabling researchers to optimize reaction conditions and design more efficient synthetic routes.

| Spectroscopic Technique | Information Gained |

| In-situ FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates. |

| In-situ Raman Spectroscopy | Structural information, symmetry of the complex, metal-ligand bond analysis. |

| SHINERS | Enhanced sensitivity for surface species, detailed information on catalyst-adsorbate interactions. |

Implementation of Machine Learning and Artificial Intelligence in Computational Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials discovery. These computational tools can accelerate the design and identification of novel materials with desired properties, including catalysts and precursors derived from nickel(II) 2-methoxyethanolate.

High-throughput screening of virtual libraries of ligands can be performed using computational methods to predict the electronic and structural properties of the resulting nickel complexes. By training ML models on existing experimental and computational data, it is possible to rapidly identify promising ligand candidates that are likely to impart specific functionalities to the nickel(II) 2-methoxyethanolate core.

Predictive modeling can also be used to forecast the catalytic activity of different nickel complexes in various reactions. By correlating the structural and electronic features of the complexes with their performance, ML algorithms can guide the experimental efforts towards the most promising candidates, thereby reducing the time and resources required for catalyst development.

Furthermore, AI can be employed to analyze large datasets from in-situ spectroscopic experiments, helping to identify subtle patterns and correlations that may not be apparent to human researchers. This can lead to a more profound understanding of reaction mechanisms and facilitate the discovery of new reaction pathways.

Integrated Approaches for Multifunctional Materials Derived from Nickel(II) Methoxyethanolate Precursors

Nickel(II) 2-methoxyethanolate serves as a versatile precursor for the synthesis of a wide range of nickel-based materials with diverse functionalities. An integrated approach that combines controlled synthesis, advanced characterization, and functional testing is essential for the development of multifunctional materials with tailored properties.

By carefully controlling the decomposition or transformation of nickel(II) 2-methoxyethanolate, it is possible to synthesize materials such as nickel oxide (NiO) nanoparticles , thin films, and composites. These materials have potential applications in various fields, including catalysis, energy storage, and electronics. For instance, NiO is a known p-type semiconductor with applications in gas sensors and electrochromic devices.

The use of nickel(II) 2-methoxyethanolate as a precursor allows for precise control over the purity and stoichiometry of the resulting nickel-based materials. By incorporating other metal alkoxides or organic components during the synthesis process, it is possible to create composite materials with enhanced or entirely new properties. For example, doping NiO with other metals can modify its electronic and catalytic properties.

The development of integrated synthetic strategies, where the precursor is designed to yield a material with a specific morphology and functionality, is a key area of future research. This approach will enable the rational design of advanced materials with tailored properties for a wide array of technological applications.

Q & A

Q. What are the standard synthetic routes for preparing nickel(2+) complexes with alkoxy ligands like 2-methoxyethanolate?

Nickel(2+) complexes with alkoxy ligands are typically synthesized via ligand substitution reactions. For example, nickel salts (e.g., nickel trifluoroacetate) can react with 2-methoxyethanol under controlled pH and temperature to form stable complexes. The trifluoroacetate anion in nickel trifluoroacetate acts as a labile ligand, allowing substitution by stronger-field ligands like 2-methoxyethanolate . Reaction conditions (e.g., solvent polarity, stoichiometry) must be optimized to avoid byproducts such as nickel hydroxides.

Q. How can the coordination geometry and stability of 2-methoxyethanolate;nickel(2+) be characterized experimentally?

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., Ni–O distances in the coordination sphere) .

- Spectroscopy :

- UV-Vis to identify d-d transitions.

- IR to detect ligand vibrational modes (e.g., C–O stretching in methoxy groups).

Q. What safety protocols are critical when handling nickel(2+) alkoxy complexes?

- Respiratory protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of particulate matter .

- Skin protection : Wear chemically resistant gloves (e.g., nitrile) and lab coats to prevent dermal exposure. Contaminated clothing must be decontaminated before reuse .

- Emergency procedures : For skin/eye contact, rinse with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How do computational methods guide the design of nickel(2+) alkoxy catalysts for hydrogenation reactions?

Density functional theory (DFT) and kinetic modeling predict reaction pathways (e.g., ECEC vs. EECC mechanisms). For instance, computational studies on nickel catalysts in hydrogen production showed that the EECC pathway is kinetically faster, while ECEC is thermodynamically favorable. Adjusting reaction conditions (e.g., proton source, solvent) can bias the pathway toward desired outcomes .

Q. What strategies resolve contradictions between experimental and computational data in nickel complex reactivity?

- Cross-validation : Compare electrochemical data (e.g., Tafel slopes) with DFT-predicted activation energies.

- Operando spectroscopy : Monitor intermediate species during catalysis (e.g., using XAS or Raman) to validate computational models .

- Example: Discrepancies in hydrogenation pathways were resolved by correlating computed energy barriers with experimental overpotentials .

Q. How does ligand architecture (e.g., methoxy vs. ethoxy groups) influence catalytic activity in nickel complexes?

- Steric effects : Bulky ligands (e.g., methoxy) can hinder substrate access to the Ni center, reducing turnover rates.

- Electronic effects : Electron-donating groups (e.g., methoxy) stabilize Ni(2+) and modulate redox potentials.

- Case study: Nickel-decorated MOFs with tailored pore sizes (e.g., NU-1000) showed enhanced ethylene hydrogenation rates compared to platinum catalysts, highlighting ligand-environment synergy .

Q. What challenges arise in optimizing nickel-based catalysts for energy applications?

- Competing pathways : Balancing kinetic (EECC) and thermodynamic (ECEC) efficiency requires fine-tuning ligand-metal interactions.

- Material stability : Nickel leaching or oxidation under acidic/oxidative conditions necessitates robust ligand frameworks (e.g., MOFs or polydentate ligands) .

Methodological Considerations

Q. How should researchers design experiments to assess ligand substitution kinetics in nickel complexes?

- Use stopped-flow spectroscopy to monitor real-time ligand exchange rates.

- Vary ligand concentration and temperature to derive activation parameters (ΔH‡, ΔS‡) .

Q. What statistical approaches are recommended for analyzing catalytic performance data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.